2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
“2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . These compounds are synthesized using various chemical techniques and computational chemistry applications to study their utilization as drugs and their biological effects .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves several steps. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid. This acid, when coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), furnishes the desired compound .Molecular Structure Analysis
The molecular structure of phenoxy acetamide derivatives is complex and can be analyzed using various structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phenoxy acetamide derivatives are intricate. For example, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxy acetamide derivatives can be analyzed using various computational chemistry applications. All of the tested compounds showed strong electronic characteristics .Properties
IUPAC Name |
2-phenoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-20(24)22-11-10-15-8-9-17(12-16(15)13-22)21-19(23)14-25-18-6-4-3-5-7-18/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMXQFUHCSZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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